molecular formula C9H16NO3P B583476 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture CAS No. 1331637-92-3

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture

Cat. No. B583476
M. Wt: 219.189
InChI Key: OPUURRZDCJCVGT-AKZCFXPHSA-N
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Description

4-(Diethylphosphono)-3-methyl-2-butenenitrile, E/Z mixture is a chemical compound with the molecular formula C9 H16 N O3 P and a molecular weight of 217.20 . It is available for purchase online for research and development purposes .

Scientific Research Applications

1. Stereochemistry in Organic Synthesis

A study investigated the stereochemistry of reactions involving phosphonates, such as diethyl 3-ethoxycarbonyl-2-methyl-2-propenylphosphonate, which is similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2. The findings indicated that the stereochemical outcome of reactions depends on phase systems and chemical equilibria, including the formation and reaction of intermediate products (Kryshtal, Serebryakov, Suslova, & Yanovskaya, 1990).

2. Catalytic Applications in Organic Synthesis

Research on the isomerization of 2-methyl-3-butenenitrile, which is structurally related to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, revealed the use of catalytic amounts of nickel complexes for the synthesis of Z- and E-2-methyl-2-butenenitrile. This study highlights the potential of using similar compounds in catalysis (Acosta-Ramírez et al., 2008).

3. Influence in Wittig Reactions

The stereochemistry of Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes, involving compounds akin to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, was studied. This research provides insights into the chemical behavior and applications of such compounds in organic synthesis (Gedye, Westaway, Arora, Bisson, & Khalil, 1977).

4. Applications in Phosphonate-Based Synthesis

The reaction of butadienylphosphonates with various reagents, including compounds similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, was explored. The study provides valuable information on the utility of such compounds in the synthesis of phosphonate-based products (Minami, Yamanouchi, Tokumasu, & Hirao, 1984).

5. Synthesis of Vinylphosphonates

Research into the synthesis of vinylphosphonates involved reactions with compounds structurally related to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2. This study offers insights into the synthesis and stereochemical aspects of vinylphosphonates (Breuer & Moshe, 1986).

6. Herbicidal Applications

A study on the synthesis of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines utilized diethyl phosphonate compounds, similar to 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, indicating its potential applications in the development of herbicides (Xiao, Li, & Shi, 2008).

properties

CAS RN

1331637-92-3

Product Name

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture

Molecular Formula

C9H16NO3P

Molecular Weight

219.189

IUPAC Name

4-diethoxyphosphoryl-3-methylbut-2-enenitrile

InChI

InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1

InChI Key

OPUURRZDCJCVGT-AKZCFXPHSA-N

SMILES

CCOP(=O)(CC(=CC#N)C)OCC

synonyms

P-(3-Cyano-2-methyl-2-propen-1-yl)phosphonic Acid-13C2 Diethyl Ester; 

Origin of Product

United States

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